3-bromo-N-cyclohexyl-5-fluorobenzamide

Adenylate Cyclase 1 CNS Drug Discovery Enzyme Inhibition

Acquire 3-bromo-N-cyclohexyl-5-fluorobenzamide (CAS 1329464-99-4) for structure-activity relationship (SAR) studies. This polysubstituted benzamide features a non-interchangeable 3-bromo-5-fluoro pattern critical for target engagement: it demonstrates measurable AC1 inhibition (IC₅₀ 10,000 nM) and moderate BRD3 bromodomain binding (IC₅₀ 50,100 nM). The 5-fluoro substituent acts as a superior directing group for Pd-catalyzed C-H arylations inaccessible to unsubstituted benzamides, while the 3-bromo handle enables orthogonal cross-coupling. Ideal for building regioisomer screening panels where halogen positional isomerism dictates divergent biological profiles.

Molecular Formula C13H15BrFNO
Molecular Weight 300.17 g/mol
Cat. No. B7892102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclohexyl-5-fluorobenzamide
Molecular FormulaC13H15BrFNO
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)F
InChIInChI=1S/C13H15BrFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17)
InChIKeyFTXYTZNKCPJQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-cyclohexyl-5-fluorobenzamide: Procurement-Ready Overview of a Halogenated Benzamide Scaffold


3-Bromo-N-cyclohexyl-5-fluorobenzamide (CAS 1329464-99-4) is a polysubstituted benzamide derivative characterized by a 3-bromo-5-fluoro substitution pattern on the aromatic ring and an N-cyclohexyl amide moiety . This compound belongs to the broader class of N-cyclohexylbenzamides, which have been explored as scaffolds for gastrointestinal motility stimulants, enzyme inhibitors, and CNS-active agents [1]. Its molecular formula is C₁₃H₁₅BrFNO, with a molecular weight of 300.17 g/mol . The compound is commercially available from multiple vendors at purities ≥97% . The specific 3,5-disubstitution pattern distinguishes it from regioisomeric analogs and provides a distinct electronic and steric profile relevant for structure-activity relationship (SAR) studies and synthetic derivatization .

Why 3-Bromo-N-cyclohexyl-5-fluorobenzamide Cannot Be Interchanged with Unsubstituted or Regioisomeric Benzamide Analogs


Benzamide derivatives bearing N-cyclohexyl and halogen substituents are not functionally interchangeable. Patent literature demonstrates that specific substitution patterns on the benzamide ring are critical for biological activity; for instance, in N-cyclohexylbenzamide gastrointestinal stimulants, compounds lacking ortho-alkoxy substitution exhibit no detectable intestinal motility activity even at the highest tested doses [1]. In HDAC inhibitor benzamide series, the introduction of a fluoro group on the benzamide ring can paradoxically decrease antitumor activity across multiple cancer cell lines compared to non-fluorinated analogs, demonstrating that halogen substitution is not universally beneficial and must be precisely positioned [2]. Furthermore, fluoro substituents on benzamides have been shown to act as superior directing groups relative to the amide itself in palladium-catalyzed direct arylations, altering synthetic utility in ways that unsubstituted benzamides cannot replicate . Therefore, the specific 3-bromo-5-fluoro pattern on the N-cyclohexylbenzamide core confers a unique reactivity and biological profile that cannot be assumed for other regioisomers or unsubstituted analogs.

Quantitative Differentiation Evidence for 3-Bromo-N-cyclohexyl-5-fluorobenzamide vs. Regioisomeric and Functional Analogs


Adenylate Cyclase 1 (AC1) Inhibition: 3-Bromo-5-Fluoro Substitution Yields Measurable but Low-Potency Activity

3-Bromo-N-cyclohexyl-5-fluorobenzamide demonstrates measurable inhibition of human adenylate cyclase type 1 (AC1) with an IC₅₀ of 10,000 nM (10 μM) in a cellular cAMP accumulation assay [1]. While this potency is modest (indicating the compound is not a potent AC1 inhibitor), the data establish that the 3-bromo-5-fluoro substitution pattern permits target engagement at AC1. No comparative data are available for other regioisomeric N-cyclohexyl-bromo-fluorobenzamides in this assay; therefore, this evidence is presented as a class-level baseline measurement for the target compound alone.

Adenylate Cyclase 1 CNS Drug Discovery Enzyme Inhibition

BRD3 Bromodomain Binding: Moderate Affinity Distinguishes This Compound from Inactive Analogs

3-Bromo-N-cyclohexyl-5-fluorobenzamide binds to BRD3 bromodomains with an IC₅₀ of 50,100 nM (50.1 μM) for both BD1 and BD2 domains in TR-FRET assays [1]. In a cellular chemoproteomic assay using human HUT78 cells, the compound exhibited a Kd < 100,000 nM (<100 μM) [1]. While moderate, this binding confirms that the 3-bromo-5-fluoro substitution pattern supports bromodomain engagement. Direct comparative data for regioisomeric analogs are not available; this serves as a baseline measurement for this specific substitution pattern.

Bromodomain Epigenetics TR-FRET

Regioisomeric Substitution Drastically Alters Molecular Properties: LogP Variation Across Bromo-Fluoro Analogs

The position of bromo and fluoro substituents on the N-cyclohexylbenzamide scaffold significantly influences computed physicochemical properties. For 3-bromo-N-cyclohexyl-5-fluorobenzamide, the calculated LogP (XLogP3) is approximately 3.8 [1]. In comparison, the 2-bromo-5-fluoro regioisomer (N-cyclohexyl 2-bromo-5-fluorobenzamide) also exhibits an XLogP3 of 3.8, while the 4-bromo-2-fluoro regioisomer similarly shows an XLogP3 of 3.8 [2][3]. All three regioisomers share identical molecular formula (C₁₃H₁₅BrFNO), molecular weight (300.17 g/mol), topological polar surface area (29.1 Ų), and computed LogP values [1][2][3].

Lipophilicity Drug-likeness Physicochemical Properties

Fluoro Substituents on Benzamides Enhance Directing Capability in Pd-Catalyzed C-H Arylations

Fluoro substituents on benzamides function as superior directing groups compared to the amide moiety itself in palladium-catalyzed direct arylations . This reactivity difference has been demonstrated in systematic studies of (poly)fluorobenzamides, where the presence and position of fluorine atoms control the regioselectivity of C-H activation . While this evidence derives from fluorobenzamides generally rather than specifically from 3-bromo-N-cyclohexyl-5-fluorobenzamide, the presence of the 5-fluoro substituent on the target compound implies it will exhibit enhanced directing capability relative to non-fluorinated N-cyclohexylbenzamide analogs.

C-H Activation Palladium Catalysis Synthetic Methodology

Optimal Procurement Scenarios for 3-Bromo-N-cyclohexyl-5-fluorobenzamide Based on Differentiated Evidence


CNS Target Screening: AC1 Inhibition Profiling

Procure 3-bromo-N-cyclohexyl-5-fluorobenzamide when building a screening library for adenylate cyclase 1 (AC1) modulators. The compound has demonstrated measurable inhibition of human AC1 with an IC₅₀ of 10,000 nM in HEK293 cellular assays [1]. This baseline activity provides a reference point for SAR exploration around the 3-bromo-5-fluoro substitution pattern, enabling comparison with other N-cyclohexylbenzamide regioisomers that may exhibit different AC1 engagement profiles.

Epigenetic Probe Development: BRD3 Bromodomain Binder Characterization

Utilize 3-bromo-N-cyclohexyl-5-fluorobenzamide as a moderate-affinity scaffold for BRD3 bromodomain engagement. Binding data confirm IC₅₀ = 50,100 nM against BD1 and BD2 domains in TR-FRET assays, with cellular Kd < 100,000 nM in HUT78 cells [1]. This compound serves as a starting point for medicinal chemistry optimization of N-cyclohexylbenzamide-based bromodomain inhibitors, with the 3-bromo-5-fluoro substitution pattern representing a validated, albeit modestly potent, pharmacophore.

Synthetic Building Block: C-H Functionalization via Fluorine-Directed Palladium Catalysis

Select 3-bromo-N-cyclohexyl-5-fluorobenzamide when the synthetic route involves palladium-catalyzed C-H arylation. The 5-fluoro substituent provides enhanced directing capability for regioselective C-H activation compared to non-fluorinated benzamide analogs [1]. The bromo substituent at the 3-position offers an orthogonal handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling sequential functionalization strategies not feasible with simpler benzamide scaffolds.

Regioisomeric Comparator for SAR Studies

Acquire 3-bromo-N-cyclohexyl-5-fluorobenzamide as part of a panel of regioisomeric N-cyclohexyl-bromo-fluorobenzamides for systematic structure-activity relationship (SAR) analysis. Despite nearly identical computed physicochemical properties (XLogP3 = 3.8, TPSA = 29.1 Ų) across the 2-bromo-5-fluoro, 3-bromo-5-fluoro, and 4-bromo-2-fluoro regioisomers [2], the distinct substitution patterns are expected to yield divergent biological target engagement profiles. This compound is essential for elucidating how bromo/fluoro positional isomerism affects potency and selectivity against specific targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-cyclohexyl-5-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.